molecular formula C13H15N3O4S2 B2923571 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone CAS No. 899733-79-0

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone

Cat. No. B2923571
CAS RN: 899733-79-0
M. Wt: 341.4
InChI Key: NHVOIIHMRNAEBZ-UHFFFAOYSA-N
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Description

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone, part of a broader class of compounds, has been explored for its potential applications in various fields of scientific research, excluding its use and dosage as a drug, as well as its side effects. This section highlights its synthesis and potential applications based on the structural motifs it shares with related compounds.

  • Synthesis of Heterocyclic Compounds : Research into the synthesis of optically active 3-morpholinecarboxylic acid and its analogs demonstrates the versatility of morpholine and thiadiazinyl derivatives in producing compounds with potential pharmacological activities (Kogami & Okawa, 1987). These methodologies provide a foundation for creating novel derivatives, including those related to this compound, which could serve as intermediates for further chemical transformations or as potential therapeutic agents.

  • Anticancer and Enzyme Inhibition : The design and synthesis of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have demonstrated moderate to good inhibitory activity against various cancer cell lines, highlighting the anticancer potential of thiadiazine derivatives (Kamal et al., 2011). This research suggests that compounds structurally related to this compound may possess significant biological activities, warranting further investigation into their potential as anticancer agents.

  • Electrochemical Synthesis and Biological Activities : The electrochemical synthesis of disulfides containing morpholine and thiadiazinyl units, as seen in related compounds, underscores an innovative approach to generating compounds with potential biological activities (Esmaili & Nematollahi, 2013). This method may offer a novel pathway to synthesize derivatives of this compound, which could be explored for their biological properties.

  • Potential Anti-inflammatory Applications : Studies on benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors reveal significant anti-inflammatory activity (Haider et al., 2019), indicating the potential of thiadiazine derivatives in the development of new anti-inflammatory drugs. This suggests that derivatives of this compound could be valuable for their anti-inflammatory properties.

Biochemical Analysis

Biochemical Properties

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby modulating their activity. For instance, it has been observed to inhibit certain kinases, leading to altered phosphorylation states of downstream proteins, which can affect cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting the PI3K/AKT signaling pathway, leading to reduced cell survival and proliferation . Additionally, it can affect gene expression by altering the activity of transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their function. For example, its inhibition of PI3Kδ involves binding to the enzyme’s active site, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to downstream effects on cell survival and proliferation pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initially, the compound may exhibit potent activity, but its stability and degradation over time can influence its long-term effects. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation products that may have different biological activities . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its efficacy over extended periods, although the specific effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition in cancer models. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome, while doses above this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic profile of cells and tissues, impacting cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation can affect its biological activity, with higher concentrations in target tissues leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can influence signaling pathways. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c17-12(16-5-7-20-8-6-16)9-21-13-14-10-3-1-2-4-11(10)22(18,19)15-13/h1-4H,5-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVOIIHMRNAEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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